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Compound of Interest

Compound Name: BMS-919373

Cat. No.: B1192345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of BMS-919373, a selective Kv1.5

potassium channel inhibitor, and amiodarone, a multi-channel blocking antiarrhythmic agent.

The information is intended to support research and development efforts in the field of cardiac

electrophysiology and antiarrhythmic drug discovery.

Introduction
Atrial fibrillation (AF) remains a significant clinical challenge, and the development of novel

antiarrhythmic drugs is an ongoing area of intense research. BMS-919373 was developed as a

potentially atrial-selective therapy by targeting the ultra-rapid delayed rectifier potassium

current (IKur), encoded by the Kv1.5 channel, which is predominantly expressed in the atria. In

contrast, amiodarone is a long-standing and effective treatment for a broad range of

arrhythmias, including AF, but its complex pharmacology, involving the blockade of multiple ion

channels, is associated with a significant side-effect profile. This guide presents a comparative

overview of their mechanisms of action, electrophysiological effects, and clinical development

status, based on available preclinical and clinical data.

Mechanism of Action
BMS-919373: Selective IKur Inhibition
BMS-919373 is a small molecule designed to be a potent and selective inhibitor of the Kv1.5

potassium channel.[1][2] The IKur current plays a crucial role in the repolarization of the atrial
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action potential. By selectively blocking this channel, BMS-919373 was intended to prolong the

atrial action potential duration and, consequently, the effective refractory period, thereby

suppressing the re-entrant circuits that sustain atrial fibrillation. This atrial-selective mechanism

was hypothesized to offer a better safety profile by avoiding effects on ventricular

repolarization, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).
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Mechanism of Action of BMS-919373.

Amiodarone: Multi-Channel Blockade
Amiodarone's antiarrhythmic effects are the result of its interaction with multiple cardiac ion

channels and receptors.[3][4][5][6] It is classified as a Class III antiarrhythmic agent due to its

primary effect of blocking potassium channels involved in repolarization, which prolongs the

action potential duration.[3][4][6] However, it also exhibits properties of other antiarrhythmic

classes, including:
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Class I effects: Blockade of sodium channels, which slows conduction velocity.[4]

Class II effects: Non-competitive beta-adrenergic blocking properties.[3][6]

Class IV effects: Weak calcium channel blocking activity.[3][6]

This multi-channel blockade contributes to its high efficacy but also to its extensive and

potentially severe side-effect profile, affecting organs such as the thyroid, lungs, and liver.[3]
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Multi-Channel Mechanism of Action of Amiodarone.

Electrophysiological Effects: A Comparative
Overview
Direct head-to-head preclinical or clinical studies comparing BMS-919373 and amiodarone are

not publicly available, largely due to the discontinuation of BMS-919373's development.[1][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2640450/
https://pubmed.ncbi.nlm.nih.gov/36353343/
https://pubmed.ncbi.nlm.nih.gov/12197602/
https://pubmed.ncbi.nlm.nih.gov/36353343/
https://pubmed.ncbi.nlm.nih.gov/12197602/
https://pubmed.ncbi.nlm.nih.gov/36353343/
https://www.benchchem.com/product/b1192345?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192345?utm_src=pdf-body
https://www.benchchem.com/product/b1192345?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800035504
https://synapse.patsnap.com/drug/261359fedb224d418a97a5f1e783259c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therefore, the following tables summarize their electrophysiological effects based on data from

separate studies.

In Vitro Electrophysiological Data
Parameter BMS-919373 Amiodarone

Primary Target Kv1.5 (IKur) Multiple ion channels

IC50 for Primary Target Data not publicly available Varies by channel (µM range)

Effect on Atrial APD Prolongation Prolongation

Effect on Ventricular APD Minimal to no effect (expected) Prolongation

Effect on IKr (hERG) Not a primary target Blockade

Effect on INa Not a primary target Blockade (use-dependent)

Effect on ICaL Not a primary target Weak blockade

Note: Data for BMS-919373 is limited due to its developmental status. The effects of

amiodarone are well-documented across numerous studies.

Preclinical and Clinical Electrophysiological
Observations

Parameter BMS-919373 Amiodarone

Atrial Refractory Period Increased (inferred) Increased[4][8]

Ventricular Refractory Period
No significant change

(expected)
Increased[4]

QTc Interval
No significant change

(expected)
Prolonged[4]

PR Interval
No significant change

(expected)
Prolonged

QRS Duration
No significant change

(expected)
Prolonged
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Clinical Development and Efficacy
BMS-919373
The clinical development of BMS-919373 was discontinued. A Phase 1 trial (NCT02153437)

designed to evaluate the effects of BMS-919373 on the atrial effective refractory period in

subjects with a dual-chamber pacemaker was terminated due to insufficient enrollment.[1][7][9]

A Phase 2 study (NCT02156076) in patients with paroxysmal atrial fibrillation was also

terminated.[7] Consequently, there is no available clinical efficacy data for BMS-919373 in

treating atrial fibrillation.

Amiodarone
Amiodarone is a widely used and effective antiarrhythmic drug for the management of atrial

fibrillation.[4] Clinical trials and real-world data have consistently demonstrated its ability to

convert AF to sinus rhythm and to maintain sinus rhythm in patients with both paroxysmal and

persistent AF.[8][10][11] However, its use is often limited by a significant and potentially severe

side-effect profile that requires careful patient monitoring.

Experimental Protocols
General Electrophysiological Recording in Preclinical
Models
A common experimental approach to characterize the electrophysiological effects of

antiarrhythmic compounds involves in vitro patch-clamp studies on isolated cardiomyocytes

and in vivo electrophysiological studies in animal models.
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Typical Ex Vivo Cardiac Electrophysiology Workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1192345?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology for In Vivo Electrophysiological Study with Amiodarone (Example):

Animal Model: A study by Suzuki et al. utilized rabbit hearts to compare the effects of

amiodarone on atrial and ventricular conduction.

Heart Preparation: Hearts were isolated and perfused via the Langendorff method with a

modified Tyrode's solution.

Electrophysiological Recordings: Optical mapping with a voltage-sensitive dye (e.g., RH237)

was used to record action potentials from the epicardial surface of both atria and ventricles.

Drug Administration: Amiodarone was perfused at various concentrations to determine its

effects on conduction velocity and action potential parameters.

Data Analysis: Conduction velocity was calculated from the activation maps generated from

the optical recordings.

Summary and Conclusion
BMS-919373 and amiodarone represent two distinct pharmacological approaches to the

management of atrial fibrillation. BMS-919373, with its selective inhibition of the atrial-specific

IKur current, embodied a targeted therapeutic strategy aimed at minimizing off-target effects,

particularly on ventricular repolarization. However, its clinical development was halted, leaving

its potential efficacy and safety in humans unproven.

Amiodarone, in contrast, is a highly effective, non-selective antiarrhythmic agent that has been

a cornerstone of AF management for decades. Its broad mechanism of action, while

contributing to its efficacy, is also responsible for a significant burden of adverse effects.

The comparison of these two agents highlights a fundamental challenge in antiarrhythmic drug

development: the trade-off between target selectivity and clinical efficacy. While the concept of

atrial-selective therapy remains highly attractive, the clinical failure of several selective agents,

including BMS-919373, underscores the complexity of atrial fibrillation pathophysiology and the

difficulty in translating selective pharmacology into robust clinical benefit. Future research may

focus on novel targets or combination therapies that can achieve the efficacy of broad-

spectrum agents like amiodarone with a more favorable safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BMS 919373 - AdisInsight [adisinsight.springer.com]

2. BMS-919373 | Potassium Channel | TargetMol [targetmol.com]

3. Electrophysiological and therapeutic effects of amiodarone in patients with preexcited
atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Atrial-Selective Effects of Chronic Amiodarone in the Management of Atrial Fibrillation -
PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone
with those of a selective class III drug, sematilide, using a canine chronic atrioventricular
block model - PubMed [pubmed.ncbi.nlm.nih.gov]

7. BMS-919373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

8. Clinical and electrophysiologic effects of amiodarone in patients with atrial fibrillation
complicating the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. Continuous vs episodic prophylactic treatment with amiodarone for the prevention of
atrial fibrillation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Electrocardiographic and antiarrhythmic effects of intravenous amiodarone: results of a
prospective, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of BMS-919373 and
Amiodarone for Atrial Fibrillation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192345#comparative-analysis-of-bms-919373-and-
amiodarone]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1192345?utm_src=pdf-custom-synthesis
https://adisinsight.springer.com/drugs/800035504
https://www.targetmol.com/compound/bms-919373
https://pubmed.ncbi.nlm.nih.gov/36353343/
https://pubmed.ncbi.nlm.nih.gov/36353343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2640450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2640450/
https://www.researchgate.net/publication/379535041_The_ion_channel_basis_of_pharmacological_effects_of_amiodarone_on_myocardial_electrophysiological_properties_a_comprehensive_review
https://pubmed.ncbi.nlm.nih.gov/12197602/
https://pubmed.ncbi.nlm.nih.gov/12197602/
https://pubmed.ncbi.nlm.nih.gov/12197602/
https://synapse.patsnap.com/drug/261359fedb224d418a97a5f1e783259c
https://pubmed.ncbi.nlm.nih.gov/3336964/
https://pubmed.ncbi.nlm.nih.gov/3336964/
https://clinicaltrials.gov/study/NCT02153437
https://pubmed.ncbi.nlm.nih.gov/18854540/
https://pubmed.ncbi.nlm.nih.gov/18854540/
https://pubmed.ncbi.nlm.nih.gov/1985383/
https://pubmed.ncbi.nlm.nih.gov/1985383/
https://www.benchchem.com/product/b1192345#comparative-analysis-of-bms-919373-and-amiodarone
https://www.benchchem.com/product/b1192345#comparative-analysis-of-bms-919373-and-amiodarone
https://www.benchchem.com/product/b1192345#comparative-analysis-of-bms-919373-and-amiodarone
https://www.benchchem.com/product/b1192345#comparative-analysis-of-bms-919373-and-amiodarone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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